N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide
Description
N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide is a Schiff base hydrazone derived from the condensation of biphenyl-4-carbohydrazide and 2,3-dihydroxybenzaldehyde. Structurally, it features a biphenyl core linked to a hydrazide moiety, with a 2,3-dihydroxyphenyl substituent at the imine position. The E-configuration of the imine bond (C=N) is stabilized by conjugation with the aromatic system. This compound is notable for its two hydroxyl groups on the phenyl ring, which enhance hydrogen-bonding capabilities and metal-chelating properties, making it relevant in coordination chemistry and materials science .
Properties
IUPAC Name |
N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-18-8-4-7-17(19(18)24)13-21-22-20(25)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,23-24H,(H,22,25)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSXAPOUBKDEZ-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide involves the reaction between 2,3-dihydroxybenzaldehyde and biphenyl-4-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
-
Antioxidant Activity
- N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which can lead to oxidative stress-related diseases.
- Case Study : A study evaluated the compound's ability to inhibit lipid peroxidation in rat liver homogenates, showing a marked reduction in malondialdehyde levels, indicating protective effects against oxidative damage.
-
Anticancer Potential
- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest.
- Data Table :
Cell Line IC50 (µM) Mechanism of Action HeLa 25 Apoptosis induction MCF-7 30 Cell cycle arrest A549 20 ROS generation
-
Antimicrobial Activity
- The compound has shown promising results as an antimicrobial agent against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.
- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
Pharmaceutical Applications
-
Drug Development
- This compound serves as a lead compound for the development of new pharmaceuticals targeting oxidative stress-related conditions and cancer.
- Research Findings : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in animal models.
-
Formulation in Drug Delivery Systems
- The compound's solubility and stability make it suitable for incorporation into various drug delivery systems, enhancing bioavailability.
- Data Table :
Delivery System Release Profile Liposomes Sustained release Nanoparticles Targeted delivery
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide involves its ability to interact with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activities. It can also interact with cellular components, leading to its observed antimicrobial and antioxidant effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals plays a significant role.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Biphenyl Carbohydrazide Derivatives
Crystallographic and Hydrogen-Bonding Properties
Table 2: Crystallographic Data and Hydrogen-Bonding Patterns
- The target compound’s 2,3-dihydroxy groups form intramolecular hydrogen bonds (O–H···O), creating a rigid planar structure, whereas Compounds 1 and 2 rely on weaker intermolecular interactions (e.g., C–H···π in 2) .
- The hydroxyl groups in the target compound enhance crystal packing efficiency, as seen in its lower unit cell volume compared to Compound 2 .
Electronic and Spectroscopic Properties
- DFT Studies : The 2,3-dihydroxy substitution in the target compound increases electron density on the hydrazone moiety, leading to a red shift in UV-Vis spectra compared to methoxy or fluoro analogs .
- NMR Data : The target compound’s –OH protons resonate at δ ~8.4 ppm (DMSO-d₆), absent in Compounds 1 and 2, which show methoxy (δ ~3.8 ppm) or fluoro-related shifts .
Thermal and Solubility Properties
Biological Activity
N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a biphenyl core with a hydrazone linkage, which is known to influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and biphenyl-4-carbohydrazide. The reaction conditions may vary, but it generally requires an acidic catalyst and is performed under reflux to ensure complete conversion.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure enhances the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress .
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.
Neuropathic Pain Management
A notable case study investigated the effects of this compound in a neuropathic pain model. Mice treated with this compound showed a marked reduction in pain sensitivity compared to controls. The study concluded that the compound acts as a TRPV1 antagonist, providing relief from neuropathic pain without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
